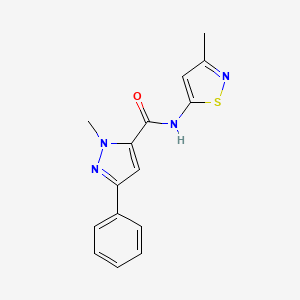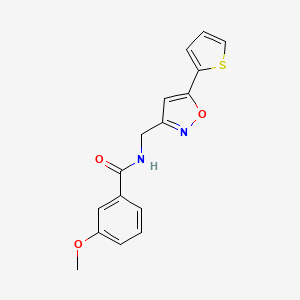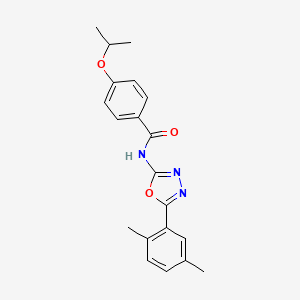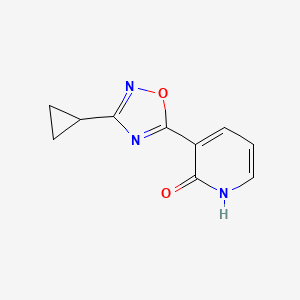
5-Bromoisoquinoline-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromoisoquinoline-3-carbaldehyde is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinolines are heterocyclic aromatic organic compounds, which are structurally related to quinoline. The presence of a bromine atom at the 5-position and an aldehyde group at the 3-position makes this compound a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromoisoquinoline-3-carbaldehyde typically involves the bromination of isoquinoline followed by formylation. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in a solvent such as sulfuric acid at low temperatures to control the reaction rate and prevent over-bromination .
Bromination: Isoquinoline is dissolved in concentrated sulfuric acid and cooled to 0°C. N-bromosuccinimide is added slowly while maintaining the temperature below 30°C. The mixture is then cooled to -25°C and stirred for several hours.
Formylation: The brominated isoquinoline is then subjected to formylation using a formylating agent such as dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions to introduce the aldehyde group at the 3-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromoisoquinoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include organolithium or Grignard reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Organolithium reagents in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Major Products Formed
Oxidation: 5-Bromoisoquinoline-3-carboxylic acid.
Reduction: 5-Bromoisoquinoline-3-methanol.
Substitution: Various 5-substituted isoquinoline-3-carbaldehyde derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Bromoisoquinoline-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: It serves as a precursor for the synthesis of bioactive compounds that can be used in biological studies.
Medicine: It is involved in the development of potential therapeutic agents, particularly in the field of oncology and neurology.
Industry: It is used in the production of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 5-Bromoisoquinoline-3-carbaldehyde depends on its specific application. In medicinal chemistry, it often acts as an intermediate in the synthesis of drugs that target specific molecular pathways. The bromine atom and aldehyde group provide reactive sites for further functionalization, allowing the compound to interact with various biological targets.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromoisoquinoline: Lacks the aldehyde group at the 3-position.
Isoquinoline-3-carbaldehyde: Lacks the bromine atom at the 5-position.
5-Bromoindole-3-carbaldehyde: Contains an indole ring instead of an isoquinoline ring.
Uniqueness
5-Bromoisoquinoline-3-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group, which makes it a versatile intermediate for various synthetic applications. The combination of these functional groups allows for diverse chemical transformations and the synthesis of a wide range of derivatives.
Propiedades
IUPAC Name |
5-bromoisoquinoline-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO/c11-10-3-1-2-7-5-12-8(6-13)4-9(7)10/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJVVVXWAVFZFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(N=C2)C=O)C(=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2607455.png)



![3-(4-methoxyphenyl)-9-(pyridin-3-yl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2607461.png)
![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-methoxy-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B2607464.png)
![2,4-dichloro-N-[4-methyl-2-(morpholin-4-yl)pentyl]pyridine-3-sulfonamide](/img/structure/B2607465.png)


![1-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B2607470.png)

![4-[benzyl(ethyl)sulfamoyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2607473.png)

